molecular formula C23H14BrNO6 B11993835 2-(4-bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

2-(4-bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylate

Cat. No.: B11993835
M. Wt: 480.3 g/mol
InChI Key: HCYYVJXCKRVARK-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate is a complex organic compound that features both bromophenyl and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4-hydroxybenzaldehyde under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions such as temperature, pressure, and solvent choice can enhance yield and purity. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The bromine atom can be substituted with other nucleophiles in a nucleophilic aromatic substitution reaction.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromophenyl)-2-oxoethyl 2-(4-hydroxyphenyl)-1,3-dioxo-5-isoindolinecarboxylate is unique due to its combination of bromophenyl and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. Its structural complexity allows for diverse applications in various fields, making it a valuable compound for research and industrial purposes .

Properties

Molecular Formula

C23H14BrNO6

Molecular Weight

480.3 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 2-(4-hydroxyphenyl)-1,3-dioxoisoindole-5-carboxylate

InChI

InChI=1S/C23H14BrNO6/c24-15-4-1-13(2-5-15)20(27)12-31-23(30)14-3-10-18-19(11-14)22(29)25(21(18)28)16-6-8-17(26)9-7-16/h1-11,26H,12H2

InChI Key

HCYYVJXCKRVARK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=C(C=C4)O)Br

Origin of Product

United States

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